Formate
Overview
Description
Formate, also known as methanoate, is the conjugate base of formic acid. It is an anion with the chemical formula HCOO−. This compound is a planar anion where the two oxygen atoms are equivalent and bear a partial negative charge. It is commonly found in living systems as a source of one-carbon units in various biochemical processes .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting carbon dioxide with sodium hydroxide to produce sodium this compound and water.
Oxidative Synthesis: Formic acid can be oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst to produce this compound.
Hydrogenation of Carbon Dioxide: This method involves the hydrogenation of carbon dioxide using a metal catalyst under high pressure and temperature, especially in the presence of sodium hydroxide to capture the this compound intermediate.
Industrial Production Methods:
Electrochemical Reduction: this compound can be produced via the electrochemical reduction of carbon dioxide.
Microbial Production: this compound can be produced by microorganisms through metabolic engineering and synthetic biology, utilizing renewable one-carbon compounds.
Types of Reactions:
Oxidation: this compound can be oxidized to carbon dioxide and water.
Reduction: this compound can be reduced to formaldehyde under specific conditions.
Substitution: this compound can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Metal catalysts, hydrogen gas.
Catalysts: Palladium-based catalysts, enzymes like this compound dehydrogenase.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Formaldehyde.
Substitution: this compound esters such as methyl this compound.
Scientific Research Applications
Formate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of one-carbon units.
Biology: Plays a role in the biosynthesis of nucleic acids and other biomolecules.
Medicine: this compound is studied for its potential as a biomarker for vitamin B12 and folate deficiencies.
Industry: Used in the production of formic acid, as a preservative, and in the tanning and textile industries.
Mechanism of Action
Formate acts as an essential intermediary metabolite in folate-mediated one-carbon metabolism. It can be produced from several substrates, including methanol, branched-chain fatty acids, and amino acids. The metabolism of this compound is tightly related to folate metabolism, involving the activation of this compound by tetrahydrofolate (THF). This activated this compound participates in methylation reactions and nucleotide synthesis .
Comparison with Similar Compounds
Acetate (CH3COO−): Like formate, acetate is a carboxylate anion but with a methyl group instead of a hydrogen atom.
Propionate (C2H5COO−): Another carboxylate anion with a longer carbon chain.
Oxalate (C2O4^2−): A dicarboxylate anion with two carboxyl groups.
Uniqueness of this compound:
Structure: this compound is the simplest carboxylate anion with only one carbon atom.
Reactivity: Its small size and simple structure make it highly reactive and versatile in various chemical and biochemical processes.
Biological Activity
Formate, a one-carbon molecule, plays a crucial role in various biological processes, serving as an intermediary in metabolism and influencing both health and disease states. This article explores the biological activity of this compound, its metabolic pathways, and its implications in human physiology and pathology.
Overview of this compound Metabolism
This compound is produced from several substrates, including methanol, amino acids (like serine and glycine), and branched-chain fatty acids. It is a key player in folate-mediated one-carbon metabolism, which is essential for nucleotide synthesis and overall cellular function. The metabolism of this compound can be categorized into two main pathways:
- Folate-dependent pathway : This is the major pathway for this compound removal, crucial for maintaining cellular homeostasis.
- Non-folate-dependent pathway : Involves other metabolic processes that also utilize this compound.
Elevated plasma and urinary levels of this compound have been associated with deficiencies in vitamin B12 and folate, suggesting its potential as a biomarker for impaired one-carbon metabolism .
Biological Functions
1. Role in Nucleotide Synthesis
this compound contributes significantly to the synthesis of purines and thymidylates, which are vital for DNA and RNA production. This function is particularly important in rapidly dividing cells, such as those found in tumors and during embryonic development .
2. Interaction with Gut Microbiota
this compound is also produced by gut microbiota through anaerobic fermentation. It can enter systemic circulation, influencing metabolic interactions between the host and microbiome. This relationship highlights this compound's role in nutrient absorption and immune response modulation .
3. Potential Toxicity
Despite its essential functions, this compound can be toxic at elevated concentrations. It has been implicated in various pathologies associated with defective one-carbon metabolism, including neurodegenerative diseases and certain cancers .
Case Study 1: this compound and Cancer
Research indicates that alterations in this compound metabolism are linked to tumor growth. Increased demand for nucleotides in proliferating cancer cells leads to heightened utilization of this compound, suggesting that targeting this compound metabolism could provide therapeutic avenues in oncology .
Case Study 2: this compound as a Biomarker
In patients with vitamin B12 deficiency, elevated levels of this compound were observed. This finding supports the hypothesis that this compound may serve as a biomarker for assessing one-carbon metabolism status, which could be useful in clinical diagnostics .
Research Findings
Recent studies have focused on understanding the mechanisms by which this compound influences various biological processes:
- Metabolic Pathways : this compound participates in several metabolic pathways that are critical for energy production and biosynthesis.
- Transport Mechanisms : The FocA transporter in E. coli facilitates the import and export of this compound, underscoring its importance in microbial physiology .
- Toxicological Studies : Investigations into the effects of formaldehyde exposure reveal that it is metabolized to this compound, which may contribute to its toxic effects at high concentrations .
Data Table: Summary of Biological Functions of this compound
Function | Description | Implications |
---|---|---|
Nucleotide Synthesis | Contributes to purine and thymidylate synthesis | Essential for cell proliferation |
Gut Microbiota Interaction | Produced by gut bacteria; enters circulation | Influences metabolism and immunity |
Toxicity | Elevated levels can lead to toxicity | Associated with various diseases |
Biomarker Potential | Elevated levels linked to vitamin deficiencies | Useful for clinical diagnostics |
Properties
IUPAC Name |
formate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221219 | |
Record name | Formic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.017 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-47-6 | |
Record name | Formate(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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